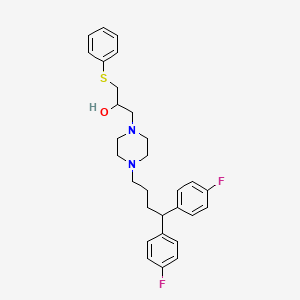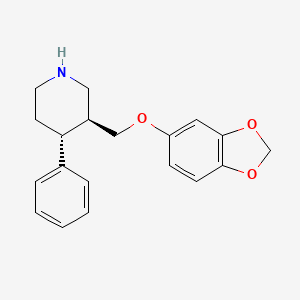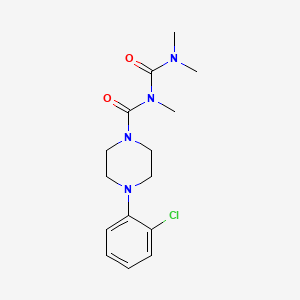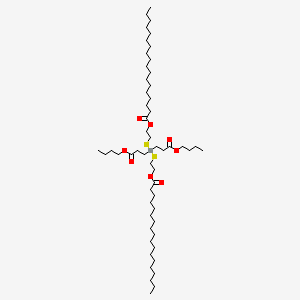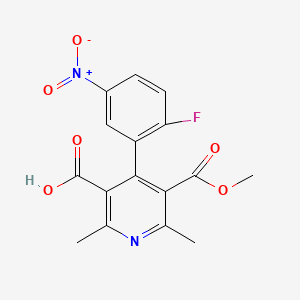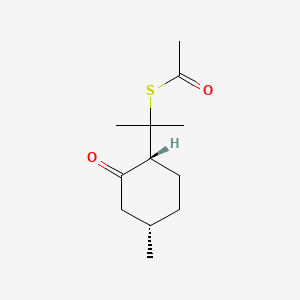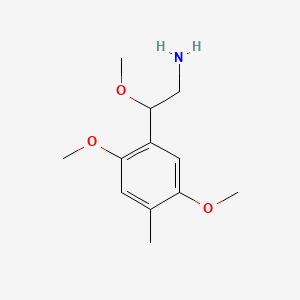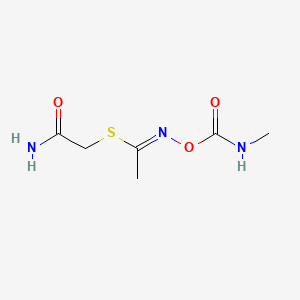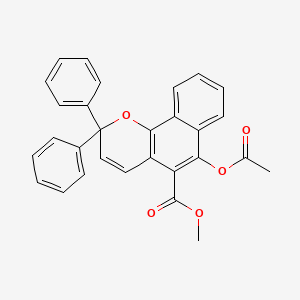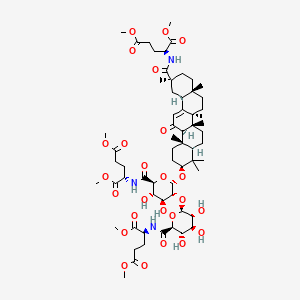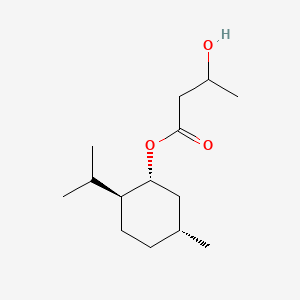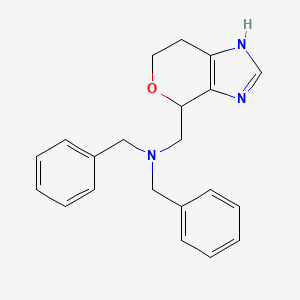
Pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-N,N-bis(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-N,N-bis(phenylmethyl)- is a complex organic compound that belongs to the class of pyranoimidazoles This compound is characterized by its unique structure, which includes a pyrano ring fused to an imidazole ring, and two phenylmethyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-N,N-bis(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the conjugate addition-cyclization of malononitrile to 5-arylidenebarbituric acids . Another approach involves the reaction of arylidenemalononitriles with barbituric acids under traditional hot reaction conditions or microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-N,N-bis(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-N,N-bis(phenylmethyl)- has several scientific research applications:
Medicinal Chemistry: This compound has potential as an antimicrobial and anticancer agent.
Materials Science: It can be used in the development of new materials with unique properties.
Biological Studies: Its biological activities, including antibacterial and antifungal properties, have been investigated.
Mechanism of Action
The mechanism of action of pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-N,N-bis(phenylmethyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: Another compound with a similar fused ring structure.
Pyrano(2,3-d)pyrimidine: Shares the pyrano ring but differs in the fused ring system.
Uniqueness
Pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-N,N-bis(phenylmethyl)- is unique due to its specific ring fusion and the presence of phenylmethyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
95857-75-3 |
|---|---|
Molecular Formula |
C21H23N3O |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N,N-dibenzyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine |
InChI |
InChI=1S/C21H23N3O/c1-3-7-17(8-4-1)13-24(14-18-9-5-2-6-10-18)15-20-21-19(11-12-25-20)22-16-23-21/h1-10,16,20H,11-15H2,(H,22,23) |
InChI Key |
PHCMNKVFCIYTRW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=C1NC=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



